9-Pentadecen-1-ol
Overview
Description
9-Pentadecen-1-ol is an unsaturated alcohol with the molecular formula C15H30O. It belongs to the class of alkenols, which are characterized by the presence of both an alkene (carbon-carbon double bond) and an alcohol (hydroxyl group) functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Pentadecen-1-ol typically involves the reduction of the corresponding aldehyde or ester. One common method is the reduction of 9-Pentadecenal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrogenation of fatty acids or their derivatives. This process involves the catalytic hydrogenation of unsaturated fatty acids, such as oleic acid, in the presence of a metal catalyst like palladium or nickel. The reaction is conducted under high pressure and temperature to achieve the desired conversion.
Chemical Reactions Analysis
Types of Reactions
9-Pentadecen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol, pentadecan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 9-Pentadecenal or 9-Pentadecenoic acid.
Reduction: Pentadecan-1-ol.
Substitution: 9-Pentadecyl chloride or 9-Pentadecyl bromide.
Scientific Research Applications
9-Pentadecen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pheromones.
Biology: It serves as a model compound for studying the metabolism of unsaturated alcohols in biological systems.
Medicine: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 9-Pentadecen-1-ol involves its interaction with cellular membranes. The hydroxyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the lipid membranes of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
10-Pentadecen-1-ol: Another unsaturated alcohol with a similar structure but differing in the position of the double bond.
9-Pentadecenoic acid: The carboxylic acid derivative of 9-Pentadecen-1-ol.
Pentadecan-1-ol: The saturated alcohol counterpart of this compound.
Uniqueness
This compound is unique due to its specific position of the double bond, which imparts distinct chemical and physical properties. This positional isomerism affects its reactivity and interaction with biological systems, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(E)-pentadec-9-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h6-7,16H,2-5,8-15H2,1H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWLZVMFIMYXKI-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015902 | |
Record name | trans-10-Pentadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64437-44-1 | |
Record name | trans-10-Pentadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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